molecular formula C30H21Si B11952098 Tris(1-naphthyl)silane CAS No. 2536-76-7

Tris(1-naphthyl)silane

Cat. No.: B11952098
CAS No.: 2536-76-7
M. Wt: 409.6 g/mol
InChI Key: ZFLGRFVFTLAIHS-UHFFFAOYSA-N
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Description

Tris(1-naphthyl)silane, also referred to as trimethyl(1-naphthyl)silane (CAS 18052-80-7), is an organosilicon compound with the molecular formula C₁₃H₁₆Si and a molecular weight of 200.35 g/mol . It features a silicon atom bonded to three methyl groups and a 1-naphthyl group. Key physical properties include a density of 0.987 g/cm³, a melting point of 21.5 °C, and a boiling point of 99 °C at 0.2 Torr . The compound’s structure imparts significant steric bulk and lipophilicity (logP = 4.053) , making it useful in organic synthesis, coordination chemistry, and materials science.

Properties

CAS No.

2536-76-7

Molecular Formula

C30H21Si

Molecular Weight

409.6 g/mol

InChI

InChI=1S/C30H21Si/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H

InChI Key

ZFLGRFVFTLAIHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[Si](C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(1-naphthyl)silane can be synthesized through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with silicon tetrachloride, followed by hydrolysis. The reaction typically proceeds as follows: [ \text{3 C}_{10}\text{H}_7\text{MgBr} + \text{SiCl}4 \rightarrow \text{(C}{10}\text{H}_7)3\text{SiCl} + 3 \text{MgBrCl} ] [ \text{(C}{10}\text{H}_7)_3\text{SiCl} + \text{H}2\text{O} \rightarrow \text{(C}{10}\text{H}_7)_3\text{SiH} + \text{HCl} ]

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Tris(1-naphthyl)silane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxanes.

    Reduction: It acts as a hydride donor in reduction reactions.

    Substitution: The naphthyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or ozone.

    Reduction: Catalysts like palladium or platinum.

    Substitution: Halogenating agents or organometallic reagents.

Major Products:

Scientific Research Applications

Tris(1-naphthyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism by which tris(1-naphthyl)silane exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. The silicon atom in the compound acts as a central hub, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Trimethoxy(naphthalen-1-yl)silane (CAS 18052-76-1)

  • Molecular Formula : C₁₃H₁₆O₃Si
  • Molecular Weight : 248.35 g/mol
  • Substituents : Three methoxy (-OCH₃) groups and one 1-naphthyl group.
  • Key Differences :
    • Reactivity : The methoxy groups enhance hydrolysis susceptibility compared to tris(1-naphthyl)silane’s methyl groups, making it suitable for surface treatments (e.g., silane impregnation in concrete protection) .
    • Polarity : Higher polarity due to oxygen atoms, leading to increased solubility in polar solvents.
    • Applications : Used as a coupling agent in polymer composites and coatings .

Tri(naphthalen-2-yl)(1-phenylethoxy)silane (5a)

  • Molecular Formula : C₃₈H₃₀OSi
  • Molecular Weight : 530.21 g/mol
  • Substituents : Three naphthalen-2-yl groups and one phenylethoxy group.
  • Key Differences :
    • Steric Effects : Bulkier substituents increase steric hindrance, slowing reaction kinetics in catalytic processes.
    • Electronic Effects : The phenylethoxy group introduces π-π stacking capabilities, advantageous in organic electronics .

Dimethoxydi(naphthalen-1-yl)silane (6a)

  • Molecular Formula : C₂₂H₂₂O₂Si
  • Substituents : Two 1-naphthyl groups and two methoxy groups .
  • Key Differences :
    • Hydrogen Bonding : Methoxy groups enable hydrogen-bonding interactions, unlike tris(1-naphthyl)silane.
    • Thermal Stability : Lower thermal stability compared to tris(1-naphthyl)silane due to hydrolytically labile methoxy groups.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents logP Key Applications
Tris(1-naphthyl)silane C₁₃H₁₆Si 200.35 3 methyl, 1-naphthyl 4.053 Organic synthesis, ligands
Trimethoxy(naphthalen-1-yl)silane C₁₃H₁₆O₃Si 248.35 3 methoxy, 1-naphthyl N/A Surface treatments
Tri(naphthalen-2-yl)(1-phenylethoxy)silane C₃₈H₃₀OSi 530.21 3 naphthalen-2-yl, phenylethoxy N/A Catalysis, materials science
Dimethoxydi(naphthalen-1-yl)silane C₂₂H₂₂O₂Si N/A 2 methoxy, 2 naphthyl N/A Hydrogen-bonded networks

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